

Application Note: ^1H NMR Spectroscopic Analysis of 3-Fluorophenyl Acetate

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Compound of Interest

Compound Name: 3-Fluorophenyl acetate

Cat. No.: B1295240

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This document provides a detailed guide to the analysis of **3-Fluorophenyl acetate** using ^1H Nuclear Magnetic Resonance (NMR) spectroscopy. It includes predicted spectral data, a comprehensive experimental protocol for data acquisition, and a structural diagram with proton assignments to aid in the structural elucidation and purity assessment of this compound.

Predicted ^1H NMR Data

The following table summarizes the predicted ^1H NMR spectral data for **3-Fluorophenyl acetate**. These predictions are based on established principles of NMR spectroscopy, including the effects of electronegativity, aromatic ring currents, and spin-spin coupling. The data is presented for a spectrum acquired in deuterated chloroform (CDCl_3), with chemical shifts referenced to tetramethylsilane (TMS) at 0.00 ppm.

Table 1: Predicted ^1H NMR Data for **3-Fluorophenyl acetate**

Labeled Proton	Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)	Integration
H-a	~2.31	Singlet (s)	N/A	3H
H-b	~6.95	Multiplet (m)	-	1H
H-c	~7.38	Multiplet (m)	-	1H
H-d	~6.90	Multiplet (m)	-	1H
H-e	~7.05	Multiplet (m)	-	1H

Disclaimer: The data in this table are predicted values and should be confirmed by experimental measurement.

Structural Diagram and Proton Assignment

The chemical structure of **3-Fluorophenyl acetate** is shown below, with protons labeled to correspond with the data in Table 1. This visual representation is essential for the correct assignment of signals in the ^1H NMR spectrum.

Caption: Chemical structure of **3-Fluorophenyl acetate** with proton labeling.

Experimental Protocols

This section outlines a standard procedure for the preparation of a **3-Fluorophenyl acetate** sample and the subsequent acquisition and processing of its ^1H NMR spectrum.

I. Sample Preparation

- Materials and Reagents:
 - 3-Fluorophenyl acetate** (approximately 5-10 mg)
 - Deuterated chloroform (CDCl_3) of high purity
 - Tetramethylsilane (TMS) as an internal standard (if not already present in the solvent)

- 5 mm NMR tubes
- Pasteur pipette
- Glass wool
- Small vial
- Procedure:
 1. Accurately weigh 5-10 mg of **3-Fluorophenyl acetate** into a clean, dry vial.
 2. Add approximately 0.6 mL of deuterated chloroform to the vial.
 3. Gently swirl the vial to ensure the complete dissolution of the sample.
 4. Place a small plug of glass wool into a Pasteur pipette to act as a filter.
 5. Transfer the solution from the vial into a clean NMR tube, filtering it through the glass wool to remove any particulate matter.
 6. Cap the NMR tube securely and label it appropriately.

II. NMR Data Acquisition

- Instrumentation:
 - A high-resolution NMR spectrometer (e.g., 300 MHz or higher)
- Acquisition Parameters (for a 400 MHz instrument):
 - Solvent: CDCl_3
 - Temperature: 298 K
 - Pulse Program: Standard 1D proton experiment
 - Number of Scans: 16

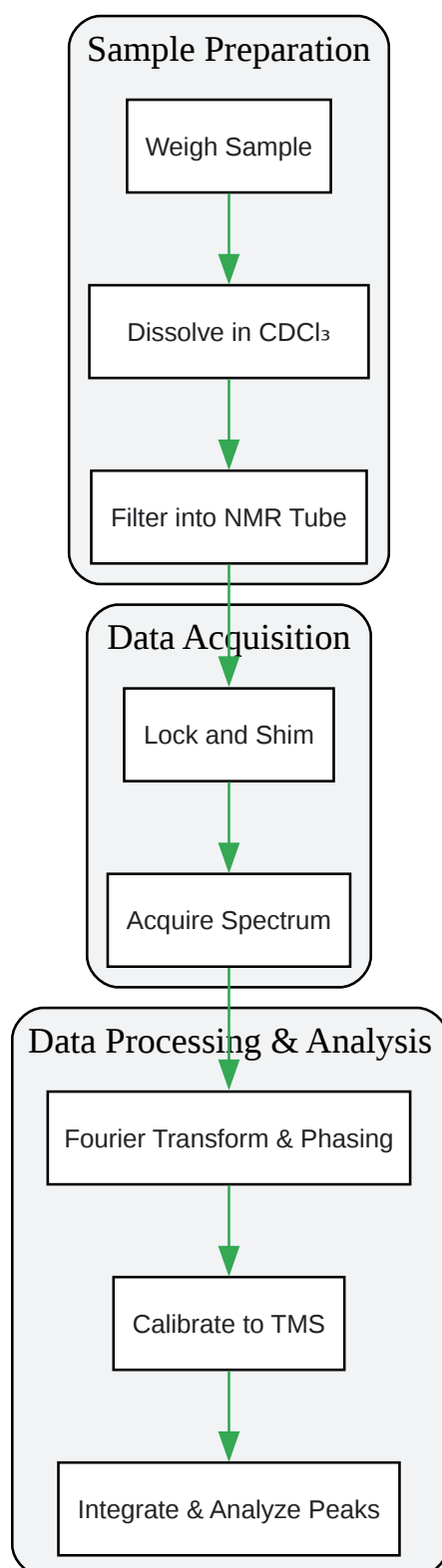
- Relaxation Delay: 1.0 s
- Spectral Width: 12 ppm
- Acquisition Time: 3.4 s
- Procedure:
 1. Insert the NMR tube into the spectrometer.
 2. Lock the spectrometer on the deuterium signal of the CDCl_3 .
 3. Shim the magnetic field to optimize its homogeneity.
 4. Set the appropriate acquisition parameters.
 5. Acquire the ^1H NMR spectrum.

III. Data Processing

- Procedure:
 1. Apply a Fourier transform to the acquired Free Induction Decay (FID).
 2. Phase the spectrum to ensure all peaks have a positive, absorptive lineshape.
 3. Calibrate the chemical shift axis by setting the TMS signal to 0.00 ppm.
 4. Integrate the signals to determine the relative number of protons for each.
 5. Identify the chemical shift, multiplicity, and coupling constants for each signal.

Experimental Workflow

The following diagram provides a visual representation of the logical workflow for the ^1H NMR analysis of **3-Fluorophenyl acetate**.



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Caption: Logical workflow for the ^1H NMR analysis of **3-Fluorophenyl acetate**.

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